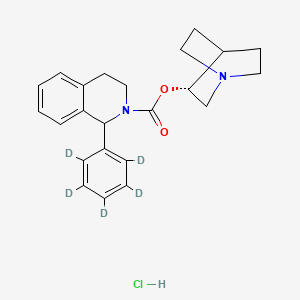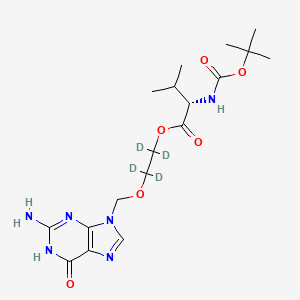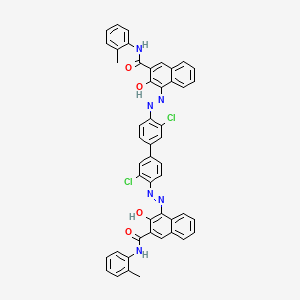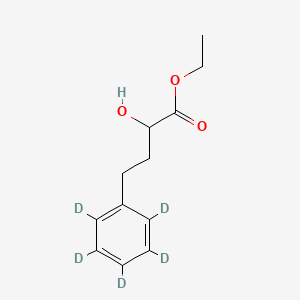
N-Acetyl-S-ethyl-L-cysteine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetyl-S-ethyl-L-cysteine-d5” is a modified amino acid and a stable isotope labelled compound . It has a molecular formula of C7H8D5NO3S and a molecular weight of 196.28 .
Physical And Chemical Properties Analysis
“N-Acetyl-S-ethyl-L-cysteine-d5” is a neat compound . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Analytical Chemistry: Spectrophotometric Analysis
N-Acetyl-S-ethyl-L-cysteine-d5: is utilized in analytical chemistry for the development of spectrophotometric methods. These methods are essential for determining the concentration of substances in various samples. The compound’s ability to form chromophoric complexes with certain ligands makes it valuable for flow injection analysis, where it aids in the detection and quantification of analytes in pharmaceutical preparations .
Pharmacology: Drug Development and Antioxidant Research
In pharmacology, N-Acetyl-S-ethyl-L-cysteine-d5 shows promise due to its improved pharmacokinetics over its non-ethylated counterpart. Its lipophilic nature enhances its potential as a drug, particularly for its antioxidant properties. This makes it a candidate for reducing oxidative stress, which is implicated in numerous diseases .
Biochemistry: Cellular Redox Studies
Biochemists employ N-Acetyl-S-ethyl-L-cysteine-d5 in cellular redox studies. It serves as a precursor for glutathione, a critical antioxidant in cellular defense mechanisms. By modulating glutathione levels, researchers can study the impact of oxidative stress at the cellular level, which is crucial for understanding various pathological conditions .
Clinical Studies: Mucolytic Properties and Disease Treatment
Clinically, N-Acetyl-S-ethyl-L-cysteine-d5 is recognized for its mucolytic properties. It helps in the management of respiratory conditions by breaking down mucus, making it easier to clear from the airways. Additionally, its role as a free radical scavenger has implications for treating conditions like HIV and preventing apoptosis in neuronal cells .
Environmental Science: Pollution and Toxin Exposure
In environmental science, N-Acetyl-S-ethyl-L-cysteine-d5 contributes to the study of pollution and toxin exposure. Its antioxidant capacity is beneficial for understanding how organisms cope with environmental stressors and contaminants. It also aids in the development of strategies to mitigate the effects of pollution on health .
Neuroscience: Neuroprotection and Psychiatric Condition Management
Neuroscientists are interested in N-Acetyl-S-ethyl-L-cysteine-d5 for its neuroprotective effects. It may prevent apoptosis in neuronal cells, offering potential benefits for neurodegenerative diseases. Furthermore, its influence on neurotransmitter levels suggests it could be useful in managing psychiatric conditions such as bipolar disorder and schizophrenia .
Mécanisme D'action
Target of Action
N-Acetyl-S-ethyl-L-cysteine-d5, also known as NACET-d5, is a deuterium-labeled derivative of N-acetyl-L-cysteine (NAC) . NAC is a precursor to the powerful antioxidant glutathione . The primary targets of NACET-d5 are the cells where it is transformed into NAC and cysteine . It also targets the Reactive Oxygen Species (ROS) and acts as an ROS inhibitor .
Mode of Action
NACET-d5 enters the cells rapidly and is transformed into NAC and cysteine . This transformation is crucial as it leads to an increase in the concentration of glutathione, a potent antioxidant that helps detoxify the body and support overall health . NACET-d5 also exhibits enhanced cell permeability , which allows it to effectively reach its targets and exert its antioxidant effects.
Biochemical Pathways
NACET-d5 affects the glutathione pathway. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in protecting the body against oxidative stress . By increasing the concentration of glutathione, NACET-d5 enhances the body’s antioxidant defenses and helps neutralize harmful free radicals .
Pharmacokinetics
NACET-d5 is rapidly absorbed after oral administration but reaches very low concentrations in plasma . This is due to its unique feature of rapidly entering the cells where it is transformed into NAC and cysteine . This transformation process enhances the bioavailability of NAC and cysteine, thereby increasing the effectiveness of NACET-d5.
Result of Action
The primary result of NACET-d5’s action is the increased production of glutathione, which enhances the body’s antioxidant defenses . This leads to a reduction in oxidative stress and damage caused by free radicals . Additionally, NACET-d5’s ability to inhibit ROS can potentially lead to a decrease in inflammation .
Action Environment
The action of NACET-d5 can be influenced by various environmental factors. For instance, the rate at which NACET-d5 is absorbed and transformed into NAC and cysteine can be affected by the pH level of the stomach and the presence of food . Furthermore, the stability of NACET-d5 can be influenced by temperature and light conditions during storage . Therefore, it’s important to consider these factors to ensure the optimal efficacy of NACET-d5.
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2,2-pentadeuterioethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHABSINROVJJ-UUCRSUAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



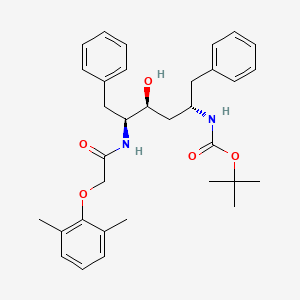
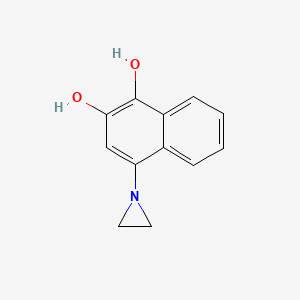
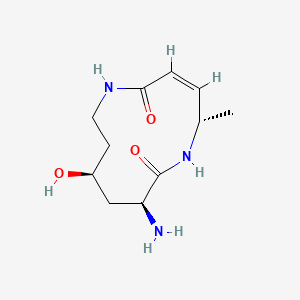


![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
